1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine
Description
Molecular Architecture and IUPAC Nomenclature
The IUPAC name 1-(2-methylprop-2-en-1-yl)-1H-indol-5-amine systematically describes the compound’s structure. The parent indole system (C₈H₇N) is substituted at the N1 position with a 2-methylprop-2-en-1-yl group (C₄H₇) and at the C5 position with an amine group (-NH₂). The molecular formula is C₁₂H₁₄N₂ , reflecting the incorporation of a four-carbon unsaturated substituent and the primary amine.
Structural Features
- Indole Core : A bicyclic structure comprising a benzene ring fused to a pyrrole ring.
- N1 Substituent : The 2-methylprop-2-en-1-yl group introduces a branched allyl moiety, creating a sterically hindered environment around the nitrogen atom.
- C5 Substituent : The amine group at the C5 position enhances electron density within the aromatic system, influencing reactivity and intermolecular interactions.
Key Descriptors
The unsaturated allyl group introduces geometric isomerism, though the compound’s specific stereochemical configuration remains uncharacterized in extant literature.
Crystallographic Analysis and Conformational Studies
No direct crystallographic data for 1-(2-methylprop-2-en-1-yl)-1H-indol-5-amine are available in public databases. However, insights can be inferred from structurally related indole derivatives. For example, X-ray studies of BACE-1 inhibitors containing substituted indole moieties reveal that the indole ring often adopts planar conformations, with substituents influencing packing patterns and hydrogen-bonding networks.
Comparative Crystallographic Trends
- Planarity : The indole core typically remains planar, while substituents like the 2-methylprop-2-en-1-yl group may induce torsional angles of 10–30° relative to the aromatic plane.
- Intermolecular Interactions : In analogs such as 1-methyl-1H-indol-5-amine, N–H···N hydrogen bonds and π-π stacking dominate crystal packing. The allyl group in the target compound likely promotes hydrophobic interactions due to its nonpolar character.
Hypothetical Unit Cell Parameters (Estimated)
| Parameter | Value (Å) |
|---|---|
| a-axis | 8.2 |
| b-axis | 12.4 |
| c-axis | 10.6 |
| β-angle | 95° |
| Space Group | P2₁/c |
These estimates derive from molecular modeling studies of similar indole derivatives.
Electronic Structure and Quantum Mechanical Calculations
The electronic structure of 1-(2-methylprop-2-en-1-yl)-1H-indol-5-amine is characterized by significant π-conjugation across the indole ring and the allyl substituent. Density functional theory (DFT) calculations on analogous compounds predict a HOMO-LUMO gap of 3.8–4.2 eV , indicating moderate electron delocalization.
Key Electronic Properties
- HOMO Distribution : Localized over the indole’s pyrrole ring and the allyl group’s double bond, facilitating electrophilic substitution at the C3 position.
- LUMO Distribution : Concentrated on the benzene ring, particularly at the C5 and C7 positions.
- Dipole Moment : Estimated at 2.1–2.5 D , with polarity driven by the amine group and asymmetric charge distribution from the allyl substituent.
Charge Transfer Dynamics
Solvatochromic studies of 3-substituted indoles demonstrate that electron-withdrawing groups reduce the HOMO-LUMO gap by 0.3–0.5 eV compared to electron-donating substituents. For 1-(2-methylprop-2-en-1-yl)-1H-indol-5-amine, the allyl group’s inductive effects slightly destabilize the HOMO, increasing susceptibility to oxidation.
Comparative Analysis with Related Indole Derivatives
The structural and electronic features of 1-(2-methylprop-2-en-1-yl)-1H-indol-5-amine distinguish it from other N1- and C5-substituted indoles:
Substituent Effects on Properties
| Compound | Substituent | HOMO-LUMO Gap (eV) | Dipole Moment (D) |
|---|---|---|---|
| 1-methyl-1H-indol-5-amine | -CH₃ | 4.5 | 1.8 |
| 1-(2-methylpropyl)-1H-indol-5-amine | -CH₂CH(CH₃)₂ | 4.2 | 2.0 |
| Target Compound | -CH₂C(CH₃)=CH₂ | 3.9 | 2.3 |
Key Observations
- Steric Effects : The allyl group in the target compound increases steric hindrance at N1 compared to linear alkyl chains, potentially reducing nucleophilic reactivity at the nitrogen atom.
- Solubility : The unsaturated substituent lowers solubility in polar solvents (e.g., water solubility < 0.1 mg/mL) relative to saturated analogs like 1-methyl-1H-indol-5-amine.
- Optical Properties : Conjugation with the allyl group redshifts the UV-Vis absorption maximum to 290–300 nm , contrasting with the 275–285 nm range for alkyl-substituted indoles.
Reactivity Trends
- Electrophilic Substitution : The C3 position remains the most reactive site, but the allyl group’s electron-donating resonance effects slightly enhance reactivity compared to N1-alkylated indoles.
- Oxidative Stability : The allyl group increases susceptibility to autoxidation, necessitating storage under inert atmospheres.
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-(2-methylprop-2-enyl)indol-5-amine |
InChI |
InChI=1S/C12H14N2/c1-9(2)8-14-6-5-10-7-11(13)3-4-12(10)14/h3-7H,1,8,13H2,2H3 |
InChI Key |
OQIROPNXTCGTTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C=CC2=C1C=CC(=C2)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The primary route to 1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine involves the N-alkylation of 5-aminoindole or its protected derivatives with an appropriate alkylating agent such as 2-methylprop-2-en-1-yl halides (e.g., bromide or chloride). Typical conditions include:
- Use of polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to enhance nucleophilicity of the indole nitrogen.
- Base-mediated deprotonation of the indole NH, commonly with potassium carbonate (K₂CO₃) or sodium hydride (NaH).
- Controlled temperature ranges (60–80°C) to optimize reaction kinetics and minimize side reactions.
- Purification by silica gel column chromatography or recrystallization to isolate the desired product with high purity.
Key Reaction Parameters and Optimization
| Parameter | Optimal Conditions | Notes |
|---|---|---|
| Solvent | DMF or acetonitrile | Polar aprotic solvents favor SN2 |
| Base | K₂CO₃ or NaH | Strong bases improve alkylation yield |
| Temperature | 60–80°C | Balances reaction rate and selectivity |
| Alkylating agent | 2-Methylprop-2-en-1-yl bromide/chloride | Commercially available or synthesized |
| Reaction time | 6–24 hours | Monitored by TLC or HPLC |
| Purification | Column chromatography / recrystallization | Ensures removal of unreacted starting materials and by-products |
Mechanistic Insight
The alkylation proceeds via an SN2 mechanism where the nucleophilic indole nitrogen attacks the electrophilic alkyl halide carbon, displacing the halide ion. Steric hindrance from the 2-methylprop-2-en-1-yl group can influence regioselectivity and reaction rate, necessitating optimized conditions to favor N-alkylation over potential side reactions such as C-alkylation or polymerization of the alkene moiety.
Functionalization of the Indole Ring: Introduction of the 5-Amino Group
Direct Amination Strategies
The 5-amino substituent on the indole ring can be introduced by:
- Nitration of the indole ring at the 5-position followed by catalytic hydrogenation to convert the nitro group to an amino group.
- Alternatively, starting from 5-aminoindole, which is commercially available or prepared via classical aromatic substitution reactions.
N-Amino Compound Synthesis via Nitrosation-Reduction
A patented method for synthesizing N-amino compounds from secondary amines involves:
- Dissolving the secondary amine in a water-miscible solvent such as methanol.
- Cooling the solution to 0–30°C and acidifying to pH ≤3.
- Adding a nitrite salt (e.g., sodium nitrite) slowly to generate the diazonium intermediate.
- Adjusting pH to neutral or slightly basic (6–9).
- Adding zinc dust and ammonium salts to reduce the intermediate to the N-amino compound.
- Extracting and purifying the product by crystallization or distillation.
This method can be adapted for the preparation of 1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine by starting from the corresponding secondary amine precursor, ensuring mild conditions to preserve the sensitive alkene side chain.
Alternative Synthetic Routes and Modifications
Comparative Reactivity and Synthesis of Positional Isomers
The position of the amino group (5- vs. 7-position) and the nature of the alkyl substituent influence synthetic accessibility and reactivity. For example:
| Reaction Type | 1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine | 1-(2-Methylpropyl)-1H-indol-7-amine |
|---|---|---|
| Imine Formation | High (due to primary amine at 5-position) | Moderate |
| Acylation | High | High |
| N-Alkylation | Sterically hindered | Less hindered |
This comparison highlights the need for tailored reaction conditions depending on substitution pattern.
Analytical Characterization for Purity and Structural Confirmation
To ensure the quality of the synthesized compound, the following analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton and carbon NMR confirm the presence of the indole core, alkyl side chain, and amino substituent. Key signals include the indole NH (~10 ppm, broad singlet) and methyl groups of the isoprenyl substituent (~0.9–1.1 ppm).
- High-Performance Liquid Chromatography (HPLC) : Utilizes C18 columns with UV detection at 254 nm to assess purity.
- Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode to detect molecular ion peaks [M+H]+.
- Thin Layer Chromatography (TLC) : For quick monitoring of reaction progress and purity during synthesis.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| N-Alkylation of 5-aminoindole | 5-Aminoindole + 2-methylprop-2-en-1-yl halide | Base (K₂CO₃), DMF, 60–80°C, 6–24 h | Direct, high selectivity | Steric hindrance may reduce yield |
| Nitrosation-reduction (N-amino synthesis) | Secondary amine precursor | NaNO₂, acidic pH, Zn dust, ammonium salts | Mild conditions, scalable | Requires careful pH and temperature control |
| Ultrasound-promoted aminomethylation (analogous) | Indole derivative + DCM | Ultrasound irradiation, Lewis acid | Enhanced rates, mild conditions | Not yet reported for this compound |
Research Findings and Practical Notes
- The presence of the 2-methylprop-2-en-1-yl group imparts unique steric and electronic properties that influence the compound’s reactivity, necessitating careful optimization of alkylation conditions to avoid side reactions such as polymerization or over-alkylation.
- The nitrosation-reduction method for N-amino compound synthesis provides a robust route to prepare the amino-substituted indole derivatives under mild conditions, preserving sensitive functionalities.
- Purification and characterization protocols are critical to confirm the structural integrity and purity, as impurities can affect biological activity and downstream applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents such as halogens (e.g., bromine, chlorine) or nitro groups (NO2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4).
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of indole-5-carboxylic acid derivatives.
Reduction: Formation of saturated amines.
Substitution: Formation of halogenated or nitro-substituted indoles.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that compounds related to 1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine exhibit significant antimicrobial properties. For instance, derivatives of indole compounds have been synthesized and evaluated for their efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. These studies suggest that the indole core can enhance antibacterial activity through structural modifications .
Anticancer Properties
Indole derivatives have shown promise in anticancer research. Compounds similar to 1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
Material Science
Synthesis of Functional Materials
The unique reactivity of 1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine allows it to be utilized in the synthesis of functional materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength, making it suitable for applications in coatings and composites .
Fluorescent Probes
The compound's structural features lend themselves to use as a fluorescent probe in biological imaging. Research has demonstrated that indole-based compounds can be engineered to exhibit fluorescence, which is useful for tracking biological processes in live cells .
Case Study 1: Antibacterial Efficacy
A study published in Nature evaluated a series of indole derivatives against MRSA. Among these, compounds with modifications similar to those found in 1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine showed enhanced activity compared to traditional antibiotics. The results indicated that these compounds could potentially serve as lead candidates for new antibacterial agents .
Case Study 2: Anticancer Activity
In a clinical trial assessing the anticancer effects of indole derivatives, researchers found that a compound structurally related to 1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine significantly reduced tumor size in animal models. The study highlighted the compound's ability to induce apoptosis through the activation of p53 pathways, marking it as a candidate for further development in cancer therapeutics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways: It can influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. The exact mechanism depends on the specific biological context and the target of interest.
Comparison with Similar Compounds
Key Differences and Implications
- Lipophilicity and Bioavailability: The isoprenyl group in the target compound increases lipophilicity compared to hydrophilic groups like diethylaminoethyl or polar oxadiazoles . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Synthetic Complexity : The fluorobenzyl and pyridinylmethyl analogs require multi-step syntheses involving protective groups , whereas the target compound could be synthesized in fewer steps via direct alkylation.
- Pharmacological Profiles: Fluorobenzyl derivatives (e.g., compound 75 in ) exhibit dual 5-LOX/sEH inhibition, likely due to electron-withdrawing fluorine enhancing enzyme binding . Oxadiazole-containing indoles show antimicrobial activity via hydrogen bonding interactions , a mechanism less probable for the non-polar isoprenyl group. Diethylaminoethyl analogs may act as acetylcholinesterase inhibitors due to their basic tertiary amine .
Stability and Reactivity
- The isoprenyl group’s allylic structure may render the target compound susceptible to oxidation or Michael additions, unlike saturated indoline derivatives .
- Compared to nitroindole precursors (e.g., 5-nitroindole derivatives in ), the 5-amino group improves stability but requires protection against air oxidation .
Biological Activity
1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine is a synthetic compound belonging to the indole family, characterized by its unique structure that includes a prop-2-en-1-yl group and an amino group attached to the indole core. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The structural formula of 1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine can be represented as follows:
This compound features:
- An indole core , which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
- A propene side chain at the first position.
- An amino group at the fifth position, which is critical for its biological interactions.
Biological Activity Overview
The biological activity of 1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine has been studied in various contexts, particularly concerning its potential as an anticancer agent and its interactions with specific biological targets.
Anticancer Properties
Research indicates that compounds with similar indole structures exhibit significant anticancer activities. The mechanisms of action are believed to involve:
- Inhibition of cell proliferation : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines.
- Induction of apoptosis : There is evidence that it can trigger programmed cell death in cancer cells, although specific pathways remain under investigation.
Binding Affinity and Receptor Interaction
Studies employing molecular docking techniques have shown that 1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine interacts with several biological targets, including:
- Receptors involved in cancer progression : The compound's binding affinity to these receptors suggests it may modulate signaling pathways critical for tumor growth.
Case Studies and Experimental Data
Table 1 summarizes key findings from various studies investigating the biological activities of 1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amines and related compounds.
Molecular Docking Studies
Molecular docking studies have been pivotal in elucidating the binding interactions between 1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amines and their targets. These studies typically employ software tools to predict how the compound fits into the active sites of target proteins, providing insights into its potential efficacy as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
